

# Retrospective Analysis of Co-proxamol Patient Data: Application Notes and Protocols

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## Compound of Interest

Compound Name: *co-Proxamol*

Cat. No.: *B15181980*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Co-proxamol**, a combination analgesic containing dextropropoxyphene and paracetamol, was widely prescribed for the management of mild to moderate pain. However, due to significant safety concerns, particularly its toxicity in overdose and its association with a high number of suicides, it has been withdrawn from the market in many countries, including the United Kingdom.<sup>[1][2][3]</sup> This document provides a detailed retrospective analysis of **co-proxamol** patient data, summarizing key quantitative findings and outlining the experimental protocols used in seminal studies that informed its withdrawal. The aim is to offer a comprehensive resource for researchers, scientists, and drug development professionals interested in pharmacovigilance, drug safety, and the impact of regulatory interventions.

## Data Presentation: Summary of Quantitative Findings

The withdrawal of **co-proxamol** has been extensively studied, with retrospective analyses providing compelling evidence of its impact on patient safety. The following tables summarize the key quantitative data from these studies.

### Table 1: Impact of Co-proxamol Withdrawal on Poisoning Deaths and Suicides

| Metric   | Region            | Pre-Withdrawal Period      | Post-Withdrawal Period  | Key Finding   | Reference |
|--|-------------------|----------------------------|-------------------------|---|-----------|
| Annual Deaths (Suicides and Accidental Poisonings) | England and Wales | >250 per year (1990s)      | 20 per year (2008-2010) | A major reduction in co-proxamol related deaths.[2]                               | [2]       |
| Estimated Reduction in Suicide Deaths              | England and Wales | 1998-2004                  | 2005-2010               | Approximately 500 fewer suicide deaths than expected.[4][5]                       | [4][5]    |
| Estimated Reduction in All Poisoning Deaths        | England and Wales | 1998-2004                  | 2005-2010               | Approximately 600 fewer poisoning deaths (including accidental) than expected.[4] | [4]       |
| Mean Annual Deaths from Co-proxamol Poisoning      | Scotland          | 37 deaths/year (2000-2004) | 10 deaths in 2006       | A significant reduction in deaths due to co-proxamol overdose.[6]                 | [6]       |
| Proportion of Drug-Related Suicides                | England and Wales | 18% (1997-1999)            | -                       | Co-proxamol was the second most common prescribed drug used for suicide.[7]       | [7]       |

**Table 2: Changes in Analgesic Prescribing Patterns Following Co-proxamol Withdrawal (England and Wales, 2005-2010)**

| Analgesic      | Change in Prescription Volume           |
|----------------|---|
| Co-proxamol    | -53%                                    |
| Co-codamol     | +23%                                    |
| Paracetamol    | +16%                                    |
| Codeine        | +10%                                    |
| Co-dydramol    | +6%                                     |
| Tramadol       | +19%                                    |
| Dihydrocodeine | -10%                                    |
| Reference      | <a href="#">[1]</a> <a href="#">[4]</a> |

**Table 3: Comparative Fatality of Overdose**

| Comparison                                | Odds Ratio (95% Confidence Interval) | Interpretation  | Reference           |
|---|--------------------------------------|---|---------------------|
| Co-proxamol vs. Tricyclic Antidepressants | 2.3 (2.1 to 2.5)                     | An overdose with co-proxamol was 2.3 times more likely to be fatal. <a href="#">[7]</a>   | <a href="#">[7]</a> |
| Co-proxamol vs. Paracetamol               | 28.1 (24.9 to 32.9)                  | An overdose with co-proxamol was 28.1 times more likely to be fatal. <a href="#">[7]</a>  | <a href="#">[7]</a> |
| Co-proxamol vs. Co-codamol or Co-dydramol | ~10-fold higher fatal toxicity index | Overdoses involving co-proxamol were 10 times more likely to be fatal when related to prescription volume.<br><a href="#">[8]</a> | <a href="#">[8]</a> |

## Experimental Protocols

The retrospective analyses of **co-proxamol** patient data predominantly utilized a quasi-experimental study design known as an interrupted time-series (ITS) analysis.[\[1\]](#)[\[4\]](#) This methodology is particularly well-suited for evaluating the impact of a population-level intervention (in this case, the withdrawal of a drug) at a specific point in time.

### Protocol for a Retrospective Interrupted Time-Series Analysis of Co-proxamol Withdrawal

1. Objective: To assess the impact of the withdrawal of **co-proxamol** on prescribing patterns and mortality from drug poisoning.
2. Study Period: A defined period before and after the intervention. For the UK withdrawal, studies typically used data from 1998-2004 (pre-withdrawal) and 2005-2010 (post-withdrawal).  
[\[4\]](#)

### 3. Data Sources:

- Prescribing Data: National prescribing data from sources such as the NHS Information Centre for Health and Social Care (now NHS Digital) in England and equivalent bodies in other regions.[9]
- Mortality Data: National mortality statistics from sources like the Office for National Statistics (ONS) in the UK, with specific cause-of-death coding (e.g., ICD-9, ICD-10) to identify deaths from drug poisoning.[9]

4. Study Population: The entire population of the geographical region under study (e.g., England and Wales, Scotland).

### 5. Variables:

- Intervention: The announcement and phased withdrawal of **co-proxamol**.
- Outcome Measures:
  - Quarterly number of prescriptions for **co-proxamol** and other comparator analgesics (e.g., co-codamol, paracetamol, codeine, tramadol).[1]
  - Quarterly number of deaths from poisoning where **co-proxamol** was the sole agent mentioned on the death certificate.
  - Quarterly number of deaths from poisoning involving other analgesics.
- Covariates: While ITS analysis inherently controls for pre-existing trends, potential confounding factors could be considered, such as the introduction of other public health interventions related to suicide prevention.

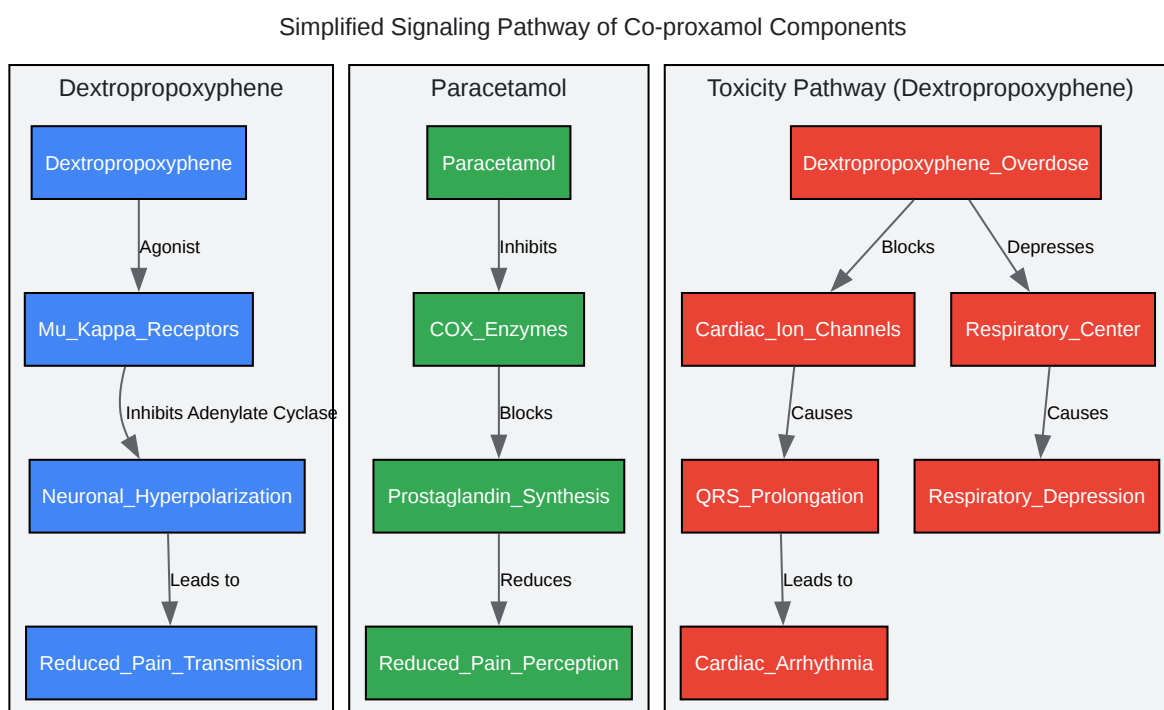
### 6. Statistical Analysis:

- Segmented Regression Analysis: The core of the ITS design. This involves fitting a linear regression model to the time-series data, with segments for the pre-intervention and post-intervention periods.
- Model Specification: The model typically includes terms for:
  - Time (a continuous variable to model the underlying trend).
  - Intervention (a binary variable indicating the pre- or post-intervention period).
  - Time since intervention (a continuous variable starting at zero in the pre-intervention period and incrementing in the post-intervention period).
- Interpretation of Coefficients:
  - The coefficient for the 'intervention' term estimates the immediate change in the level of the outcome variable following the intervention.

- The coefficient for the 'time since intervention' term estimates the change in the trend of the outcome variable in the post-intervention period compared to the pre-intervention period.
- Software: Statistical software such as Stata, R, or SAS is used to perform the analysis.[4]

## Mandatory Visualizations

### Signaling Pathways

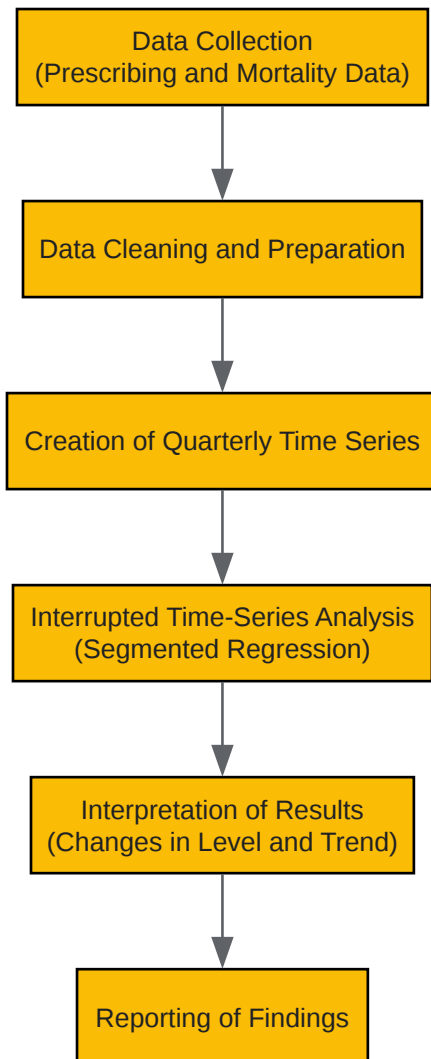


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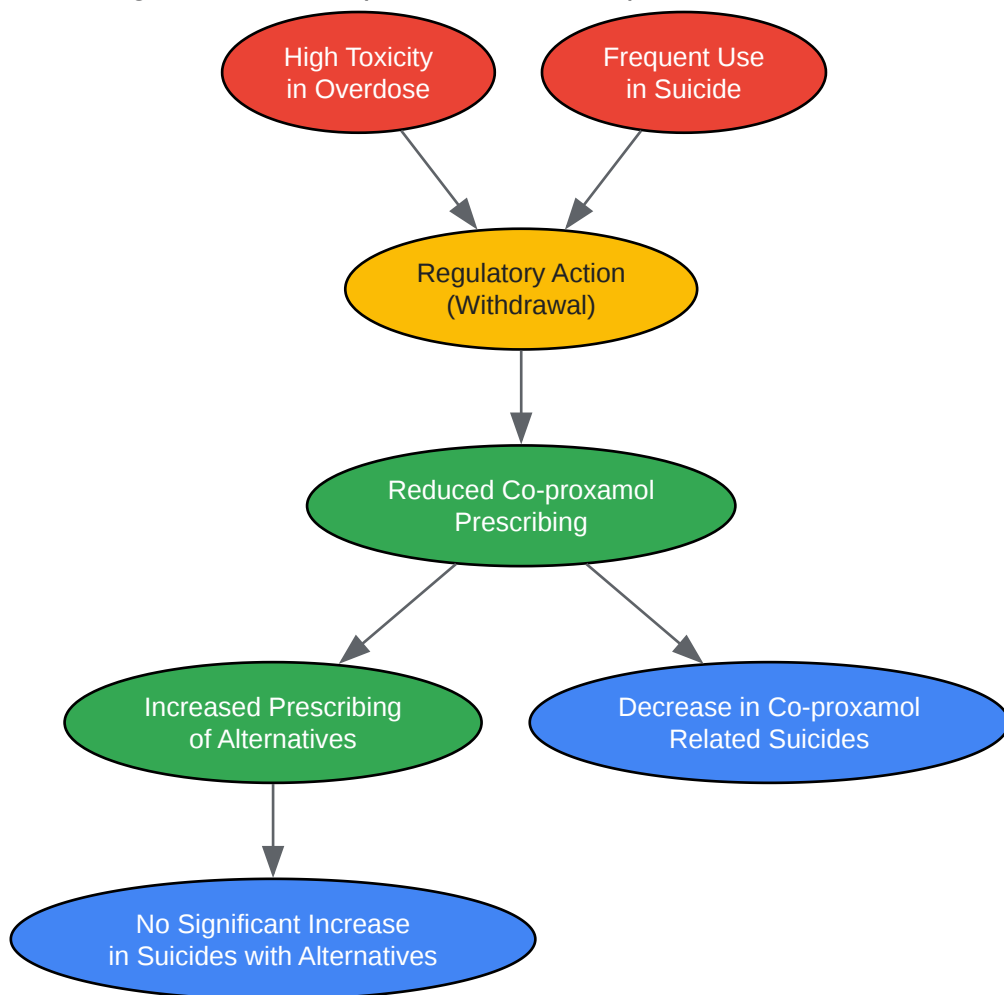
Caption: Simplified signaling pathway of **co-proxamol's** components and dextropropoxyphene's toxicity.

## Experimental Workflows

## Workflow for Retrospective Analysis of Co-proxamol Withdrawal



## Logical Relationship of Factors in Co-proxamol Withdrawal



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